molecular formula C8H11FN2O B1489185 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile CAS No. 2098082-76-7

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Cat. No.: B1489185
CAS No.: 2098082-76-7
M. Wt: 170.18 g/mol
InChI Key: VIDFESSOOMFPFW-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidinyl ring substituted with a fluoromethyl group and a nitrile group. This compound is of interest in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile typically involves the reaction of pyrrolidinone with fluoromethylating agents under controlled conditions. One common method is the nucleophilic substitution reaction, where a fluoromethyl group is introduced to the pyrrolidinyl ring.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts and specific reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

  • Reduction: Reduction reactions can convert the nitrile group to an amine.

  • Substitution: Substitution reactions can occur at the fluoromethyl group, resulting in the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Oxidized derivatives of the compound.

  • Reduction: Amines derived from the reduction of the nitrile group.

  • Substitution: Fluoromethyl-substituted derivatives.

Scientific Research Applications

3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

  • Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's reactivity and binding affinity, making it effective in various chemical and biological processes.

Comparison with Similar Compounds

  • 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

  • 3-(3-(Chloromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

  • 3-(3-(Bromomethyl)pyrrolidin-1-yl)-3-oxopropanenitrile

Uniqueness: 3-(3-(Fluoromethyl)pyrrolidin-1-yl)-3-oxopropanenitrile stands out due to its fluoromethyl group, which imparts unique chemical properties compared to its chloro- and bromo-substituted counterparts. The fluorine atom's high electronegativity significantly influences the compound's reactivity and stability.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

3-[3-(fluoromethyl)pyrrolidin-1-yl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O/c9-5-7-2-4-11(6-7)8(12)1-3-10/h7H,1-2,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDFESSOOMFPFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CF)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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